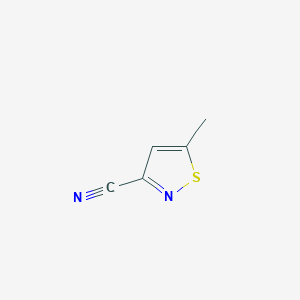

5-Methylisothiazole-3-carbonitrile

Übersicht

Beschreibung

5-Methylisothiazole-3-carbonitrile is a heterocyclic compound with the molecular formula C5H4N2S. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields. The compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a methyl group and a nitrile group attached to the ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylisothiazole-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-5-phenylisothiazole with n-butyllithium, followed by treatment with alkyl halides, aldehydes, ketones, nitriles, and chlorosilanes, can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, has been reported as an efficient method for producing isothiazoles .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methylisothiazole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted isothiazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Methylisothiazole-3-carbonitrile is a derivative of isothiazole, a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of the carbonitrile group enhances its reactivity and potential for diverse applications. The molecular formula is , and it has a molecular weight of approximately 124.16 g/mol.

Biocidal Applications

Isothiazoles, including this compound, are known for their antimicrobial properties . They are commonly used as biocides in various industrial applications to control microbial growth:

- Water Treatment : The compound is effective in controlling biofouling and microbial contamination in industrial water systems. Its efficacy against bacteria such as Escherichia coli and Legionella has been documented, with studies indicating significant minimum inhibitory concentrations (MIC) that demonstrate its potency as a biocide .

- Preservatives : In the formulation of paints, cosmetics, and personal care products, this compound serves as a preservative to prevent fungal growth and extend shelf life .

Pharmaceutical Applications

The compound's structural characteristics allow it to interact with biological systems effectively:

- Antimicrobial Agents : Research indicates that derivatives of isothiazoles exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

- Potential Drug Development : Isothiazoles have been investigated for their ability to inhibit various enzymes related to diseases such as cancer and depression. The unique structure of this compound may provide a scaffold for synthesizing new therapeutic agents targeting these conditions .

Agrochemical Applications

In the agricultural sector, this compound is being explored for its potential use as an agricultural pesticide :

- Fungicide : The compound's antifungal properties suggest its application in protecting crops from fungal pathogens. Its effectiveness against various fungi can help improve crop yields and reduce losses due to disease .

Case Study 1: Biocidal Efficacy

A study conducted by Collier et al. evaluated the biocidal activity of various isothiazolinones, including this compound, against Schizosaccharomyces pombe and Escherichia coli. The results showed that this compound demonstrated effective inhibition at lower concentrations compared to other common biocides, highlighting its potential for use in industrial applications .

Case Study 2: Agricultural Application

Research on the use of isothiazoles in agriculture revealed that formulations containing this compound effectively reduced fungal infections in crops during field trials. These findings suggest that this compound could be integrated into sustainable agricultural practices to enhance crop protection strategies .

Wirkmechanismus

The mechanism of action of 5-Methylisothiazole-3-carbonitrile involves its interaction with biological targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to specific sites on these targets, inhibiting or modulating their activity. For example, isothiazoles have been shown to act as inhibitors of proteases and aldose reductase, which are involved in various physiological processes .

Vergleich Mit ähnlichen Verbindungen

- 3-Methylisothiazole-5-carbonitrile

- 5-Chloro-2-methyl-4-isothiazolin-3-one

- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Comparison: 5-Methylisothiazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesFor instance, 5-Chloro-2-methyl-4-isothiazolin-3-one is primarily used as a biocide, while this compound has broader applications in chemistry and medicine .

Biologische Aktivität

5-Methylisothiazole-3-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and industrial applications. This article delves into the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data tables.

Chemical Structure and Properties

This compound features a five-membered ring containing sulfur and nitrogen atoms, along with a cyano group. Its molecular formula is , and it is characterized by the presence of a methyl group at the 5-position of the isothiazole ring.

The biological activity of this compound primarily arises from its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity. Notably, isothiazoles have been identified as inhibitors of proteases and aldose reductase, which are critical in numerous physiological processes.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been tested against a variety of pathogens, demonstrating effectiveness in inhibiting bacterial and fungal growth.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 41 μg/mL | |

| Schizosaccharomyces pombe | 245 μg/mL | |

| Aspergillus niger | <1 mg/L |

These results indicate that this compound can be an effective biocide in various industrial applications, including wastewater treatment and preservation of materials.

Anticancer Activity

The compound has shown promising anticancer effects in several studies. Research indicates that derivatives of isothiazoles can inhibit the proliferation of cancer cells while showing low toxicity to normal cells.

Case Study: Anticancer Activity Evaluation

One study evaluated several derivatives of this compound against human colon adenocarcinoma cell lines (LoVo) and breast adenocarcinoma (MCF-7). The findings revealed that certain derivatives exhibited significant antiproliferative activity:

- Most Active Compound : A derivative with a specific substitution pattern demonstrated higher activity against both sensitive and resistant cell lines compared to standard chemotherapy agents like 5-Fluorouracil .

Table 2: Anticancer Activity Data

| Cell Line | Compound Tested | IC50 (μM) | Reference |

|---|---|---|---|

| LoVo (sensitive) | 5-Methylisothiazole derivative | 10 | |

| LoVo/DX (resistant) | 5-Methylisothiazole derivative | 15 | |

| MCF-7 | 5-Methylisothiazole derivative | 12 |

These results highlight the potential of this compound as a lead for developing new anticancer therapies.

Anti-inflammatory Effects

Recent studies have also suggested that this compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory responses in various cell types, potentially through the inhibition of pro-inflammatory cytokines.

Toxicity Profile

While exploring its biological activities, it is crucial to consider the toxicity associated with this compound. Some studies have indicated potential cytotoxic effects on human liver and neuronal cell lines, which necessitates careful evaluation during therapeutic applications .

Table 3: Toxicity Data

Eigenschaften

IUPAC Name |

5-methyl-1,2-thiazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c1-4-2-5(3-6)7-8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTYEFURZHCNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295901 | |

| Record name | 5-Methyl-3-isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65735-08-2 | |

| Record name | 5-Methyl-3-isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65735-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.